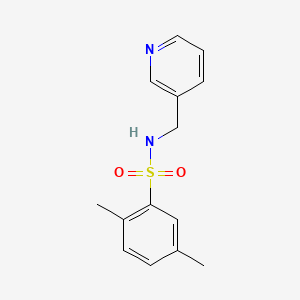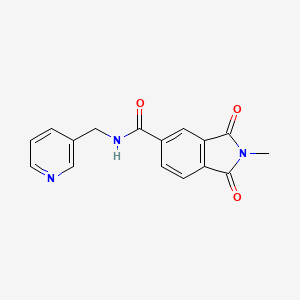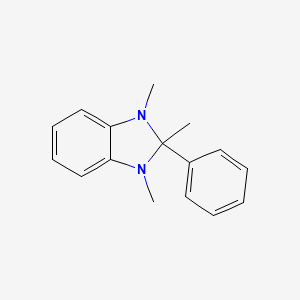
(3-chloro-2-methylphenyl)(2-methoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chloro-2-methylphenyl)(2-methoxybenzyl)amine, also known as CMA, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. CMA has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In
Mécanisme D'action
The mechanism of action of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine is not fully understood, but it is believed to involve multiple pathways. Studies have shown that (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine can induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes. (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has also been found to inhibit the activity of various enzymes and signaling pathways involved in inflammation and pain, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
(3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has been found to have a wide range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic effects, (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has been found to have antioxidant and antimicrobial properties. (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has also been shown to modulate the immune system, with studies indicating that it can enhance the activity of immune cells such as natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various physiological processes. However, one limitation is that (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine can be difficult to synthesize, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine research. One area of interest is the development of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine-based therapies for cancer and other diseases. Studies are also needed to further elucidate the mechanism of action of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine and to identify potential drug targets. Additionally, research is needed to optimize the synthesis of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine and to develop more efficient and cost-effective methods for producing the compound.
Méthodes De Synthèse
The synthesis of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine can be achieved through a multi-step process involving the reaction of 3-chloro-2-methylphenylamine with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate product is then further reacted with sodium hydride and 1,2-dibromoethane to yield the final product, (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine.
Applications De Recherche Scientifique
(3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research that has received significant attention is its antitumor activity. Studies have shown that (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has a cytotoxic effect on various cancer cell lines, including breast, lung, and colon cancer cells. (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has also been found to inhibit the growth and metastasis of tumors in animal models.
Another area of research that has been explored is the anti-inflammatory and analgesic effects of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine. Studies have shown that (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine can reduce inflammation and pain in animal models of arthritis and neuropathic pain. (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has also been found to have a neuroprotective effect, which may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-chloro-N-[(2-methoxyphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-11-13(16)7-5-8-14(11)17-10-12-6-3-4-9-15(12)18-2/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZHBKTVOGHUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5455781 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole](/img/structure/B5781432.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5781444.png)

![2-chloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5781468.png)

![5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5781490.png)
![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781507.png)




![2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5781541.png)
